molecular formula C19H20N6O2S B2735163 4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1351586-67-8

4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2735163
CAS No.: 1351586-67-8
M. Wt: 396.47
InChI Key: GLSQQZMKKNIFMT-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine” is a complex organic molecule that features a combination of pyrimidine, piperazine, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving a methoxyphenyl derivative and a suitable amine. The piperazine ring is often introduced through nucleophilic substitution reactions. Finally, the thiadiazole ring can be formed through cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinone derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of ring systems makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. They can also serve as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Similar compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it acts on a receptor, it may either activate or block the receptor, modulating the downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methoxyphenyl)pyrimidin-2-yl)piperazine: Similar structure but lacks the thiadiazole ring.

    (4-(6-(4-Methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

Uniqueness

The uniqueness of “4-(4-methoxyphenyl)-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine” lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-13-18(28-23-22-13)19(26)25-9-7-24(8-10-25)17-11-16(20-12-21-17)14-3-5-15(27-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSQQZMKKNIFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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